Lumi-Phos 530
Description
Overview of Chemiluminescent Reagents in Biological Assays
Chemiluminescent reagents are central to numerous biological detection strategies. They offer significant advantages over traditional colorimetric or fluorescent methods, primarily in terms of sensitivity and dynamic range. uni.luontosight.ai Common chemiluminescent substrates include luminol, acridinium (B8443388) esters, and dioxetanes. mdpi-res.comnih.govepa.gov These reagents are typically used in conjunction with enzymes, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), which catalyze a reaction that leads to light emission. uni.luontosight.ai The intensity of the emitted light is generally proportional to the concentration of the target analyte, enabling quantitative measurements. mdpi-res.comontosight.ai
Historical Context of Dioxetane-Based Chemiluminescence Development
The development of dioxetane-based chemiluminescence has its roots in studies of bioluminescence, the natural production of light by living organisms. epa.govnih.gov Early work in understanding bioluminescent systems, such as that of the firefly, revealed the role of high-energy intermediates, including dioxetanones, in light emission. epa.gov This understanding paved the way for the synthesis of synthetic molecules capable of undergoing similar light-emitting reactions. nih.gov A significant breakthrough in the field of synthetic chemiluminescence came with the development of stable, triggerable 1,2-dioxetanes by the Schaap group in the late 1980s. epa.govnih.govnih.govwikipedia.org These compounds were designed to be stable until activated by a specific chemical event, such as the removal of a protecting group, often catalyzed by an enzyme. nih.govnih.gov This triggered decomposition of the dioxetane ring leads to the generation of an electronically excited species, which upon relaxation to its ground state, emits light. This innovation was crucial for developing highly sensitive enzyme-linked chemiluminescent assays.
Positioning of Lumi-Phos 530 within High-Sensitivity Detection Systems
This compound is a prominent example of a second-generation dioxetane-based chemiluminescent substrate specifically designed for high-sensitivity detection, particularly in conjunction with alkaline phosphatase. It is formulated as a ready-to-use reagent containing Lumigen PPD, which is 4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium (B8443419) salt. This compound is an adamantyl-stabilized 1,2-dioxetane (B1211799) phosphate (B84403).
This compound is widely used in various high-sensitivity detection systems, including immunoassays (such as ELISA) and DNA probe assays. Its mechanism relies on the enzymatic cleavage of the phosphate group by alkaline phosphatase, which triggers the decomposition of the dioxetane ring and subsequent light emission. A notable feature of this compound is its ultrasensitivity, reported to be significantly higher than that of conventional colorimetric substrates in solution, such as p-nitrophenylphosphate (pNPP). Detection limits as low as 0.001 attomoles of enzyme have been reported.
The formulation of this compound includes a unique co-surfactant system that promotes energy transfer to fluorescent head groups, resulting in luminescence with a broad emission maximum centered at 530 nm. When added to a sample containing alkaline phosphatase, the chemiluminescence signal increases over time, typically reaching a plateau after 40-50 minutes. With low enzyme concentrations, the light intensity can remain constant for several hours, allowing for flexible reading times. The intensity of the luminescence at any given time point is directly proportional to the enzyme concentration, enabling quantitative analysis.
This compound is compatible with various assay formats, including microtiter plates, tubes, magnetic particles, beads, and membranes (nylon and PVDF). While newer chemiluminescent substrates like Lumi-Phos PRO have been developed with faster signal generation times, this compound has demonstrated desirable sensitivity, background luminescence characteristics, and open bottle stability, making it a reliable reagent in automated immunoassay systems despite requiring a longer incubation period for signal generation compared to some newer alternatives.
| Feature | This compound |
| Active Substrate | Lumigen PPD (AMPPD) |
| Target Enzyme | Alkaline Phosphatase (AP) |
| Emission Maximum | 530 nm |
| Sensitivity | Ultrasensitive (e.g., 0.001 attomoles of enzyme) |
| Signal Kinetics | Signal increases over time, reaches plateau |
| Signal Duration (low AP) | Constant for several hours |
| Compatibility | Microtiter plates, membranes, beads, etc. |
Properties
CAS No. |
146239-76-1 |
|---|---|
Molecular Formula |
C6H6N2O |
Synonyms |
Lumi-Phos 530 |
Origin of Product |
United States |
Ii. Fundamental Chemiluminescent Mechanism of Lumi Phos 530
Chemical Structure of Lumi-Phos 530 Components (e.g., Lumigen PPD)
This compound is a ready-to-use formulation, and its primary active component is Lumigen PPD. bioquote.comjd-biotech.com The chemical name for Lumigen PPD is 4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium (B8443419) salt. bioquote.com This compound is a stable 1,2-dioxetane (B1211799), a four-membered ring containing two adjacent oxygen atoms. The stability of Lumigen PPD is conferred by the adamantyl group, a bulky, rigid hydrocarbon structure that sterically protects the strained dioxetane ring. The molecule also features a phosphate (B84403) group attached to a phenyl ring, which serves as the recognition site for the enzyme alkaline phosphatase.
| Component | Chemical Name | Key Structural Features |
|---|---|---|
| Lumigen PPD | 4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium salt | 1,2-dioxetane ring, Adamantyl group, Phenyl phosphate group |
Enzymatic Triggering by Alkaline Phosphatase: Dephosphorylation Event
The chemiluminescent reaction of this compound is initiated by the enzymatic activity of alkaline phosphatase (AP). medchemexpress.com In this crucial first step, alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the phenyl ring of the Lumigen PPD molecule. medchemexpress.comnih.gov This dephosphorylation event removes the phosphate group, resulting in the formation of an unstable phenoxide intermediate. nih.gov This intermediate is key to the subsequent light-emitting process. The rate of this enzymatic reaction is directly proportional to the concentration of alkaline phosphatase, forming the basis for quantitative assays.
Dioxetane Ring Cleavage and Excitation Pathway
The removal of the phosphate group from Lumigen PPD triggers a series of intramolecular electron transfer reactions, a process often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.gov The newly formed phenoxide anion is electron-rich and initiates the decomposition of the dioxetane ring. This decomposition is a concerted process where the O-O bond and the C-C bond of the four-membered ring break. acs.org This cleavage results in the formation of two carbonyl compounds: adamantone and a methyl m-oxybenzoate anion in an electronically excited state. nih.gov It is the relaxation of this excited ester from a high-energy state to its stable ground state that results in the emission of a photon of light. biosynth.com
Role of Fluorescent Enhancers and Co-surfactant Systems in Energy Transfer
The this compound formulation includes a unique co-surfactant system that acts to enhance the chemiluminescent signal. bioquote.comjd-biotech.com This system promotes energy transfer to fluorescent head groups, which are also part of the formulation. bioquote.comjd-biotech.com While the initially excited species, the methyl m-oxybenzoate anion, has a natural emission maximum at a shorter wavelength, the presence of these enhancers facilitates a process of energy transfer. The energy from the excited ester is transferred to the nearby fluorescent molecules, which then become excited themselves. These fluorescers have their own characteristic emission properties. This energy transfer mechanism is crucial for shifting the output wavelength and amplifying the light signal.
| Parameter | Value |
|---|---|
| Peak Emission Wavelength | 530 nm |
| Emission Color | Green |
| Kinetics | Glow-type, sustained emission |
Iii. Methodological Frameworks and Analytical Applications of Lumi Phos 530
Immunoassay Implementations
Lumi-Phos 530 is extensively applied in immunoassay procedures, where the detection of an antigen or antibody is mediated by an alkaline phosphatase-conjugated molecule. The resulting chemiluminescent signal is directly proportional to the concentration of the target analyte. bioquote.comjd-biotech.comcdc.gov
In ELISA, this compound is employed as a chemiluminescent substrate for AP-conjugated antibodies or antigens. This allows for the detection and quantification of analytes captured on solid phases such as microtiter plates, magnetic particles, beads, or tubes. bioquote.comfishersci.comjd-biotech.comavantiresearch.com The high sensitivity of this compound significantly improves the detection limits of ELISA, enabling the measurement of analytes present at very low concentrations. bioquote.comfishersci.comjd-biotech.com Studies have demonstrated its use in both traditional microtiter plate-based ELISA and bead-based formats. jd-biotech.comavantiresearch.com The luminescence generated after the addition of this compound to wells containing AP increases over time, reaching a plateau, and can remain constant for several hours with low enzyme concentrations, which is advantageous for flexible reading times. bioquote.comjd-biotech.com
This compound is well-suited for integration into automated immunoassay systems. Its ready-to-use formulation and reliable performance contribute to the efficiency and throughput of these platforms. fishersci.comgoogle.com It has been specifically noted for its use in automated immunoassay systems such as the Beckman Coulter Access and DxI systems. google.combeckmancoulter.comfda.govbeckmancoulter.comanyflip.com While effective, the signal generation time for this compound on these automated systems has been a point of focus for further development of faster substrates. google.combeckmancoulter.combeckmancoulter.comanyflip.com Despite this, this compound has demonstrated desirable sensitivity, open bottle stability, and low background chemiluminescence in such integrated systems. google.combeckmancoulter.com
This compound is utilized in immunoassays for the detection of various specific protein analytes. Its high sensitivity is crucial for accurately quantifying biomarkers present in biological samples. Examples of its application include the detection of thyroglobulin and thyroid-stimulating hormone (TSH) in diagnostic assays. cdc.gov In these applications, the chemiluminescent signal produced by the reaction of this compound with the AP conjugate is directly or inversely proportional to the concentration of the target protein in the sample, allowing for quantification using calibration curves. cdc.gov While specific detailed research findings for all listed analytes (Prostate-Specific Antigen, Human Luteinizing Hormone, Human Follicle-Stimulating Hormone) using this compound were not explicitly detailed in the search results, its general use in detecting specific protein analytes via AP-conjugated immunoassays is well-established.
Nucleic Acid Detection and Hybridization Assays
Beyond immunoassays, this compound is also valuable in molecular biology techniques for the detection of nucleic acids through hybridization assays that employ AP-labeled probes. bioquote.comfishersci.comjd-biotech.com
This compound is effectively used in DNA probe assays and various hybridization blot formats, including Southern blots and dot blots. bioquote.comfishersci.comjd-biotech.comhawaii.eduapsnet.orgjd-biotech.comableweb.org In these methods, AP-labeled DNA probes hybridize to target nucleic acid sequences immobilized on membranes (such as nylon or PVDF). bioquote.comhawaii.eduapsnet.org The subsequent addition of this compound results in chemiluminescence at the sites of hybridization, allowing for the detection of specific DNA sequences. hawaii.eduapsnet.org This chemiluminescent detection offers a sensitive alternative to radioactive or colorimetric methods for visualizing hybridization events. apsnet.orgnih.gov Research has explored optimizing parameters such as membrane type and substrate addition methods for enhanced detection sensitivity in these applications. hawaii.edu
Ligase Chain Reaction (LCR) Coupled Detection
In the context of Ligase Chain Reaction (LCR), this compound has been employed as a nonisotopic detection method for LCR products. LCR is a technique used for amplifying DNA sequences and detecting specific gene variants. researchgate.netslideshare.net The use of this compound allows for the detection of LCR products through chemiluminescence, offering an alternative to traditional isotopic or colorimetric methods. slideshare.netnih.gov Studies have shown that using this compound in a PCR-coupled LCR assay for detecting Listeria monocytogenes permitted the detection of LCR products in less than 3 hours, enabling the completion of the entire assay within 10 hours. nih.govasm.orgnih.govresearchgate.net This indicates the efficiency of this compound in providing a relatively rapid readout for LCR-based detection methods. The sensitivity achieved with the chemiluminescent substrate this compound in a microtiter plate assay was reported to be only 10-fold less than detection methods using radioisotopes or a fluorescent DNA sequencer. slideshare.netscispace.com
Enzyme Activity Profiling
This compound is a key component in assays designed to profile enzyme activity, particularly those involving alkaline phosphatase as a reporter enzyme.
Quantification of Alkaline Phosphatase Activity
This compound is specifically designed for the ultrasensitive detection and quantification of alkaline phosphatase (AP) activity. ontosight.aijd-biotech.com It is a ready-to-use formulation containing Lumigen PPD, which is the alkaline phosphatase substrate. jd-biotech.comfishersci.combioquote.com The reaction between AP and this compound produces a chemiluminescent signal that is directly proportional to the concentration of the enzyme. bioquote.comnih.gov This allows for the quantitative measurement of AP present in a sample. The high sensitivity of this compound enables the detection of very low levels of AP activity, with reported sensitivities as low as 0.001 attomoles of enzyme. bioquote.com The chemiluminescence signal increases over time after the addition of this compound to a sample containing AP, reaching a plateau after approximately 40-50 minutes. bioquote.com For low enzyme concentrations, the light intensity can remain constant for several hours. bioquote.com this compound has been used in automated immunoassay systems for measuring various analytes detected via alkaline phosphatase conjugates, such as thyroid-stimulating hormone, thyroglobulin antibodies, and thyroid peroxidase antibodies. cdc.gov
Measurement of Reverse Transcriptase Activity
This compound has been utilized in nonradioactive micro-assays for detecting released reverse transcriptase activity. nih.gov In such assays, biotinylated-dUTP is incorporated, followed by the use of a streptavidin-alkaline phosphatase conjugate. nih.gov The alkaline phosphatase activity, indicative of reverse transcriptase activity, is then detected by the chemiluminescence produced upon enzymatic dephosphorylation of this compound. nih.gov This approach offers a safe and stable alternative to methods employing 32P-labeled nucleotides, with comparable sensitivity. nih.gov
Investigations into Enzyme Kinetics and Substrate Specificity
This compound is applicable for studying enzyme kinetics and substrate specificity, particularly in the context of alkaline phosphatase. ontosight.ai By measuring the rate of chemiluminescence production under varying conditions (e.g., different substrate concentrations, enzyme concentrations, or the presence of inhibitors), researchers can gain insights into the kinetic parameters of alkaline phosphatase and evaluate the specificity of its interaction with this compound or other potential substrates. ontosight.ai The quantitative nature of the chemiluminescent signal allows for detailed kinetic analyses.
Electrophoretic Blotting Techniques (e.g., Western Blot Analysis)
This compound and related formulations are used as chemiluminescent substrates for the detection of targets in electrophoretic blotting techniques, such as Western blotting. pubcompare.aisigmaaldrich.com In Western blotting, proteins are separated by electrophoresis and transferred to a membrane. pubcompare.ai Alkaline phosphatase-conjugated antibodies are then used to probe for specific proteins, and this compound is added to generate a chemiluminescent signal at the location of the target protein. pubcompare.ai This allows for the visualization and detection of the protein of interest on the membrane. This compound is described as useful for detection on solid supports such as nylon and PVDF membranes. bioquote.com
Microbiological Diagnostics and Pathogen Detection (e.g., Listeria monocytogenes)
This compound plays a role in microbiological diagnostics, particularly in the detection of pathogens like Listeria monocytogenes. As mentioned in section 3.2.3, this compound has been successfully integrated into PCR-coupled LCR assays for the specific detection of Listeria monocytogenes. nih.govasm.orgnih.govresearchgate.net This application highlights its utility in sensitive and relatively rapid pathogen detection methods. The chemiluminescent signal produced by this compound allows for a clear indication of the presence of the target pathogen's DNA. asm.org
Iv. Analytical Performance Characteristics and Optimization
Sensitivity and Limits of Detection (e.g., Attomole Scale Detection)
Lumi-Phos 530 is renowned for its exceptional sensitivity, enabling the detection of minute quantities of alkaline phosphatase. This high sensitivity is a key advantage over traditional colorimetric and fluorescent methods. Reports indicate that assays utilizing this compound can achieve detection limits on the attomole (10-18 mole) scale. Specifically, as little as 0.001 attomoles of the alkaline phosphatase enzyme can be detected, showcasing its power in applications where the target analyte is present in trace amounts. beckmancoulter.com This level of sensitivity is approximately 10,000 times greater than that of conventional colorimetric substrates in solution-based assays. beckmancoulter.comsquarespace.combioquote.com
The ultrasensitive detection capabilities of this compound are leveraged in various formats, including assays based on magnetic particles, beads, tubes, microtiter plates, and solid-phase membranes such as nylon and PVDF. beckmancoulter.com
Signal Generation Kinetics and Luminescence Duration
The kinetics of signal generation are a crucial aspect of assay design and workflow. Upon the addition of this compound to a sample containing alkaline phosphatase at 37°C, the chemiluminescent signal initiates and its intensity increases over time. The signal generation typically reaches a plateau, or maximum light output, after approximately 40 to 50 minutes. beckmancoulter.com On automated immunoassay systems, a signal generation time of around 6.3 minutes has been noted. Current time information in Abbeville County, US.beckmancoulter.com
A significant feature of this compound is the sustained nature of the luminescent signal, particularly at low concentrations of the enzyme. Under these conditions, the light intensity can remain constant for several hours. beckmancoulter.comsquarespace.com This prolonged glow provides a wide window for detection, offering flexibility in experimental timing and allowing for multiple readings or the use of slower detection methods like X-ray film. For membrane-based assays, incubation times can range from 30 minutes to overnight to achieve optimal signal. beckmancoulter.com
Calibration Curve Linearity and Dynamic Range
The relationship between the concentration of the analyte and the intensity of the chemiluminescent signal is a fundamental aspect of quantitative assays. Assays employing this compound are known to produce linear calibration curves, where the luminescence intensity at any given time point is directly proportional to the concentration of the alkaline phosphatase enzyme. squarespace.com This linearity is critical for accurate quantification of the target molecule over a range of concentrations.
While specific dynamic ranges are assay-dependent, the inherent sensitivity and signal stability of this compound contribute to a broad and usable dynamic range in many applications. The ability to detect both low picogram and femtogram levels of analytes underscores its utility in quantifying substances across a wide concentration spectrum. squarespace.com
Background Luminescence and Signal-to-Noise Ratio Enhancement
The signal-to-noise (S/N) ratio is a critical determinant of assay sensitivity and reliability. A higher S/N ratio indicates a more robust distinction between the specific signal and the background noise. While this compound exhibits desirable background luminescence characteristics, its performance can be surpassed by newer generation substrates. Current time information in Abbeville County, US.beckmancoulter.com Comparative studies have shown that newer formulations can lead to a three- to six-fold increase in the signal-to-noise ratio across various immunoassays when compared to this compound. Current time information in Abbeville County, US.beckmancoulter.comlumigen.com
In a specific comparison for the detection of biotinylated DNA, a horseradish peroxidase (HRP)-based enhanced reagent system demonstrated up to a 15-fold greater signal-to-background ratio than the this compound system at a concentration of 0.5 µg of biotinylated DNA. fishersci.com
Methodological Robustness and Reproducibility in Assay Systems
The robustness of an assay refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The reproducibility of an assay is its ability to provide consistent results over time and between different runs. This compound is a ready-to-use formulation, which contributes to its consistency and ease of use in various assay platforms. beckmancoulter.combioquote.com The stable nature of the dioxetane in the formulation, especially when stored at the recommended 4°C, supports its reliable performance over its shelf life. beckmancoulter.com
However, specific data on the coefficient of variation (CV%) for intra- and inter-assay precision using this compound are not extensively detailed in the available literature, which often focuses on comparisons with newer substrates. For general immunoassay performance, inter- and intra-assay CVs in the range of 3-5% are often considered acceptable, with the reagent itself expected to contribute no more than 1-2% to this variability.
Mitigation of Endogenous Alkaline Phosphatase Interference
A potential challenge in assays utilizing alkaline phosphatase is the presence of endogenous AP in biological samples, which can lead to non-specific signal and inaccurate results. This interference is a known consideration for assays employing this compound. Studies have shown that samples with high levels of endogenous ALP can cause spurious elevations in measured analyte concentrations. Current time information in Abbeville County, US.beckmancoulter.comjd-biotech.com
One common strategy to mitigate this interference is the use of inhibitors that selectively target the endogenous forms of the enzyme without significantly affecting the calf intestinal alkaline phosphatase conjugate used in the assay. Levamisole (B84282) is a well-known inhibitor of the non-intestinal forms of alkaline phosphatase and can be incorporated into assay buffers to suppress the activity of endogenous tissue AP. lumigen.com However, the stability of levamisole can be compromised at the alkaline pH required for the chemiluminescent reaction. google.com
V. Comparative Analysis and Innovations in Chemiluminescent Substrate Chemistry
Comparative Studies with Analogous Dioxetane-Based Substrates (e.g., AMPPD, CSPD)
Lumi-Phos 530 belongs to a family of 1,2-dioxetane (B1211799) chemiluminescent substrates that includes well-known analogs such as AMPPD (disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan]-4-yl)phenyl phosphate) and CSPD (disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan]-4-yl)phenyl phosphate). These compounds share a common mechanism of action, where enzymatic dephosphorylation by alkaline phosphatase (ALP) triggers the decomposition of the dioxetane ring, resulting in the emission of light.
While all three substrates are capable of high-sensitivity detection, they exhibit differences in their kinetic profiles and signal intensities. For instance, studies have shown that AMPPD can produce luminescent signal intensities comparable to those of this compound for immunoreactive substances at the same concentration medchemexpress.com. This compound is a ready-to-use formulation containing Lumigen PPD, the same core dioxetane molecule as AMPPD bioquote.comjd-biotech.comfishersci.comacs.org. The formulation of this compound includes a unique co-surfactant system that promotes energy transfer to fluorescent head groups, generating a broad luminescence maximum at 530 nm bioquote.comjd-biotech.com.
The primary distinction between these substrates often lies in their formulation, which can influence the kinetics of light emission and the signal-to-noise ratio. The presence of different enhancer molecules and surfactants in the commercial preparations can significantly affect the performance characteristics.
Table 1: Comparison of Dioxetane-Based Substrates
| Feature | This compound | AMPPD | CSPD |
| Core Molecule | Lumigen PPD | Lumigen PPD | Chloro-substituted Lumigen PPD |
| Emission Max. | ~530 nm | ~477 nm | ~477 nm |
| Signal Intensity | High | Comparable to this compound medchemexpress.com | High |
| Key Feature | Ready-to-use formulation with co-surfactant system for enhanced emission at 530 nm bioquote.comjd-biotech.com. | A widely used substrate for high-sensitivity assays. | Chloro-substitution intended to improve kinetics. |
Evaluation of Enhanced Formulations and Next-Generation Substrates (e.g., LumiFAST/Lumi-Phos PRO)
In the quest for faster and more sensitive immunoassays, next-generation substrates have been developed. A notable example is LumiFAST, also known as Lumi-Phos PRO, which was designed to improve upon the performance of this compound. LumiFAST is composed of a buffered surfactant enhancer system that supports an alkaline phosphatase-sensitive acridan. The enzymatic trigger initiates the formation of a dioxetanone, which immediately decomposes to emit light, leading to more rapid signal generation beckmancoulter.combeckmancoulter.com.
Comparative studies have demonstrated significant advantages of LumiFAST/Lumi-Phos PRO over this compound. One of the most critical improvements is the reduction in time to first result. The luminometer read time for LumiFAST/Lumi-Phos PRO is approximately 5 minutes shorter than for this compound, which requires about 6.3 minutes for signal generation beckmancoulter.combeckmancoulter.com. This substantial reduction in incubation time is a significant step forward for high-throughput and point-of-care applications.
Furthermore, LumiFAST/Lumi-Phos PRO exhibits a three- to six-fold increase in signal-to-noise performance across various immunoassays beckmancoulter.combeckmancoulter.com. This enhanced sensitivity allows for the detection of lower concentrations of analytes. Another key advantage is the reduction of non-specific background signals from endogenous alkaline phosphatase. Samples with known high endogenous ALP activity showed a greater than 50% reduction in spurious elevations, and there was a 73% reduction in false reactives when using the newer substrate beckmancoulter.combeckmancoulter.com.
Table 2: Performance Comparison of this compound and LumiFAST/Lumi-Phos PRO
| Performance Metric | This compound | LumiFAST/Lumi-Phos PRO |
| Time to First Result | ~6.3 minutes beckmancoulter.com | ~1 minute beckmancoulter.com |
| Signal-to-Noise | Baseline | 3- to 6-fold increase beckmancoulter.combeckmancoulter.com |
| Reduction in False Reactives | Baseline | 73% reduction beckmancoulter.combeckmancoulter.com |
| Reduction in Spurious Elevations from Endogenous ALP | Baseline | >50% reduction beckmancoulter.combeckmancoulter.com |
Strategies for Improving Chemiluminescence Efficiency in Aqueous Environments
A significant challenge in the application of dioxetane-based chemiluminescence is the quenching effect of aqueous environments. The chemiluminescence emission of these luminophores is inherently weak in aqueous conditions because the electronically excited species formed upon decomposition of the dioxetane are poor emitters in water nih.gov. Energy is often lost through non-radiative pathways nih.gov.
To counteract this, a primary strategy has been the incorporation of "enhancer" molecules, typically surfactants, into the substrate formulation nih.gov. These surfactants create a hydrophobic microenvironment around the dioxetane molecule, which shields the excited-state emitter from water-induced quenching nih.gov. This significantly enhances the light emission efficiency nih.gov.
More recent and innovative approaches have focused on modifying the core structure of the dioxetane luminophore itself to improve its intrinsic chemiluminescence quantum yield in water. One highly effective strategy involves the introduction of an electron-withdrawing substituent, such as an acrylic group, at the ortho position of the phenoxy-dioxetane nih.gov. This modification can lead to a remarkable increase in the chemiluminescence quantum yield, in some cases by as much as 3000-fold, in aqueous media without the need for enhancer molecules nih.gov.
Novel Chemical Modifications for Tuned Emission Properties and Reaction Kinetics
Beyond enhancing quantum yield, novel chemical modifications of the dioxetane structure allow for the tuning of emission properties and reaction kinetics. The photophysical properties of phenoxy-1,2-dioxetanes, including their emission maxima, can be fine-tuned by incorporating different substituents on the phenolic ring rsc.orgrsc.org.
For example, the introduction of an electron-withdrawing acrylic group at the ortho position of the phenol (B47542) donor results in an excited benzoate (B1203000) species that emits light with high efficiency in aqueous solutions rsc.org. By strategically selecting substituents, it is possible to create a library of chemiluminescent dioxetane luminophores with a range of emission wavelengths, enabling multicolor detection and multiplexed assays nih.gov. The ability to predict the emission spectrum of a dioxetane by analyzing the fluorescence of its corresponding benzoate byproduct has been a key insight in designing these tailored molecules nih.gov.
Furthermore, the kinetics of the chemiexcitation can be influenced by the electronic nature of the substituent on the dioxetane luminophore acs.org. This allows for the development of substrates with either rapid or sustained light emission profiles to suit different assay requirements. The incorporation of groups with extended π-conjugation can also be used to shift the emission to longer, near-infrared (NIR) wavelengths, which is advantageous for in vivo imaging due to deeper tissue penetration rsc.org.
Impact of Surfactant Systems on Luminescence Yield and Stability
Surfactant systems are a critical component of many commercial dioxetane-based chemiluminescent reagents, including this compound bioquote.comjd-biotech.com. As previously mentioned, their primary role is to enhance luminescence yield by creating a hydrophobic environment that minimizes quenching by water molecules nih.gov. This leads to a significant increase in the signal intensity and sensitivity of the assay.
The type of surfactant and its concentration can have a profound impact on the stability of the reagent and the kinetics of light emission. The "unique co-surfactant system" in this compound is designed to promote efficient energy transfer to fluorescent head groups, which contributes to its characteristic emission at 530 nm bioquote.comjd-biotech.com.
While essential for in vitro diagnostics, the use of surfactants can be a limitation for in vivo applications due to concerns about micelle stability and potential toxicity nih.gov. This has been a driving force behind the development of new generations of dioxetane probes that are highly emissive in aqueous environments without the need for surfactants nih.gov. The development of polymeric surfactants has also been explored as a means to create more stable and biocompatible drug delivery systems, and similar principles could be applied to enhance the performance of chemiluminescent substrates researchgate.net.
Vi. Future Research Trajectories and Emerging Applications
Integration with Advanced Biosensing Platforms
The inherent high sensitivity of Lumi-Phos 530 makes it a valuable component for advanced biosensing platforms. Future research is directed towards integrating this chemiluminescent detection method into novel biosensor designs. This includes exploring its use in conjunction with microfluidic devices, which allow for miniaturized reaction volumes and potentially faster analysis times. nih.govtakara.co.kr The compatibility of this compound with various formats like microtiter plates and magnetic particles already positions it well for integration into automated and semi-automated biosensing systems. uni.lutakara.co.krtakarabio.com The development of more sophisticated array-based biosensors could also benefit from the sensitivity of this compound, enabling the detection of multiple analytes or biological events on a single platform.
Development of Multi-Analyte Chemiluminescent Assays
Current applications of this compound primarily focus on detecting a single enzyme, alkaline phosphatase, as a reporter for the presence or quantity of a specific analyte. nih.govuni.lutakara.co.kr A significant area of future research is the development of multi-analyte chemiluminescent assays. This would involve adapting the chemiluminescent detection principle to simultaneously measure multiple targets within a single sample. Strategies could include developing panels of spectrally distinct chemiluminescent substrates or utilizing spatial separation on microarrays to differentiate signals from different analytes. While this compound has an emission maximum around 530 nm, research into modifying the core dioxetane structure or incorporating different enhancers could lead to new substrates with altered emission wavelengths, facilitating multiplexed detection.
Exploration of New Biological Targets and Pathways for Chemiluminescent Detection
While this compound is specifically designed for detecting alkaline phosphatase, the broader principle of enzyme-catalyzed chemiluminescence can be extended to other biological targets. Future research involves exploring and developing novel chemiluminescent pro-substrates that are activated by different enzymes or respond to specific molecular events within biological pathways. This expansion would allow for the application of highly sensitive chemiluminescent detection to a wider array of biomarkers, cellular processes, and enzymatic activities beyond those currently addressable with this compound.
Theoretical and Computational Approaches to Chemiluminescence Mechanism Elucidation
Understanding the fundamental chemical and physical processes underlying the chemiluminescence of dioxetane-based substrates like this compound is crucial for the rational design of improved variants. Theoretical and computational approaches, such as quantum mechanical calculations and molecular dynamics simulations, can provide detailed insights into the reaction mechanisms, the properties of intermediates and transition states, and the factors influencing luminescence efficiency and emission spectra. invivochem.cn These studies can help elucidate the role of the dioxetane structure, the leaving group (in this case, the dephosphorylated phenyl group), and the microenvironment (including the effect of enhancers and aqueous conditions) on the chemiluminescent reaction. uni.lutakara.co.krinvivochem.cn Such computational insights can guide the synthesis of new chemiluminescent molecules with tailored properties for specific applications, leading to enhanced sensitivity, faster kinetics, and tunable emission wavelengths.
Q & A
Q. What is the mechanism of Lumi-Phos 530 in chemiluminescent assays, and how does it interact with alkaline phosphatase (AP)?
this compound is a chemiluminescent substrate that reacts with AP to produce light, enabling quantitative detection in immunoassays. The reaction involves AP dephosphorylating the substrate, releasing a light-emitting compound. The emitted photons (λex = 530 nm; λem = 585 nm) are proportional to the target analyte concentration, allowing precise measurement via luminometers or photomultiplier tubes . This mechanism is foundational in enzyme-linked immunosorbent assays (ELISAs) and automated systems like the Beckman Coulter Access Immunoassay platform .
Q. What are the standard protocols for integrating this compound into automated immunoassay systems?
Standard protocols involve sequential steps: (1) Binding target analytes with AP-conjugated antibodies, (2) magnetic separation to remove unbound components, (3) addition of this compound to initiate the chemiluminescent reaction, and (4) photon measurement using calibrated detectors. For example, in hormone assays (e.g., estradiol), photon counts are inversely correlated with analyte concentration, validated against multi-point calibration curves . Researchers must adhere to instrument-specific workflows, such as those for the ACL Top series analyzers, to ensure reproducibility .
Q. How does this compound compare to other chemiluminescent substrates in sensitivity and stability?
this compound is optimized for rapid signal generation (<2 hours) and stability under room-temperature conditions. Compared to alternatives like Lumigen ECL, it offers lower background noise in AP-based systems, enhancing signal-to-noise ratios in low-abundance analyte detection. However, substrates like Lumi-Phos Pro (a modified version) may provide faster kinetics in high-throughput settings, as noted in FDA-approved assay modifications .
Advanced Research Questions
Q. How can researchers optimize reaction conditions (e.g., pH, temperature, incubation time) when using this compound in multiplex assays?
Optimization requires factorial experimental design:
- pH : AP activity peaks at pH 9.8; deviations >±0.2 reduce luminescence efficiency .
- Temperature : Room temperature (20–25°C) is standard, but elevated temperatures (e.g., 37°C) may accelerate reactions, risking substrate instability .
- Incubation time : Kinetic studies (e.g., 0–4 hours) are critical to balance signal intensity and background noise. For receptor activation assays (e.g., orexin receptors), a 2-hour incubation with this compound provided optimal PLAP activity measurement .
Q. What methodological strategies address data variability when transitioning from this compound to alternative substrates (e.g., Lumi-Phos Pro)?
Substrate transitions require cross-validation:
- Parallel testing : Run assays with both substrates under identical conditions to quantify signal drift.
- Calibration adjustment : Recalibrate instruments using substrate-specific standard curves, as photon emission kinetics differ .
- Statistical analysis : Apply Bland-Altman plots or Cohen’s κ to assess agreement between datasets . Document variability sources (e.g., batch-to-batch substrate differences) in supplementary materials per journal guidelines .
Q. How should researchers handle contradictory results in this compound-based assays, such as unexpected luminescence quenching?
Contradictions often arise from:
- Matrix effects : Serum components (e.g., bilirubin) may inhibit AP. Mitigate via sample dilution or pretreatment .
- Interfering substances : Test for cross-reactivity with unrelated antibodies using blocking agents (e.g., bovine serum albumin).
- Instrument calibration : Verify detector sensitivity monthly using certified luminescence standards. Report troubleshooting steps transparently, aligning with reproducibility standards in publications .
Q. What advanced statistical methods are recommended for analyzing time-resolved luminescence data generated with this compound?
- Non-linear regression : Fit dose-response curves using four-parameter logistic (4PL) models to quantify analyte concentrations .
- Error propagation : Account for variability in replicate measurements via Monte Carlo simulations.
- Machine learning : Train algorithms on historical datasets to predict outlier reactions, improving assay reliability .
Methodological Best Practices
- Ethical reporting : Disclose substrate lot numbers and instrument settings to enable replication .
- Data transparency : Deposit raw luminescence counts in repositories like Figshare, annotated with metadata (e.g., exposure time, detector gain) .
- Interdisciplinary collaboration : Consult analytical chemists for substrate optimization and biostatisticians for robust data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
